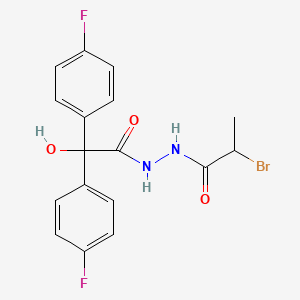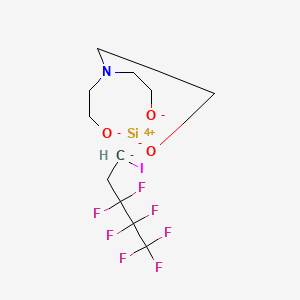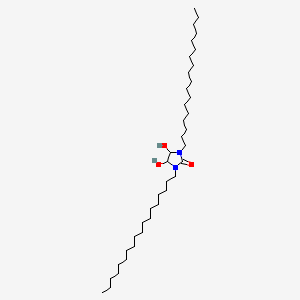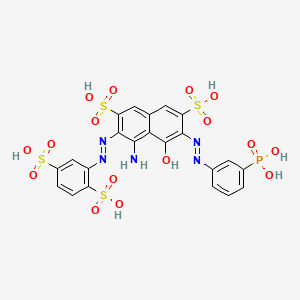
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is a complex azo compound. Azo compounds are characterized by the presence of one or more azo groups (-N=N-) which are typically linked to aromatic rings. These compounds are widely used in various industries, particularly in the production of dyes and pigments due to their vivid colors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid typically involves diazotization and coupling reactions. The process generally includes:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with another aromatic compound to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale diazotization and coupling reactions, often carried out in aqueous solutions to facilitate the reactions and manage heat dissipation. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reactant concentrations.
化学反応の分析
Types of Reactions
Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of azoxy compounds or other oxidized derivatives.
Reduction: Reduction of azo compounds typically results in the cleavage of the azo bond, forming the corresponding amines.
Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, sulfonating agents, or nitrating agents can be used under controlled conditions.
Major Products
Oxidation: Azoxy compounds or other oxidized derivatives.
Reduction: Corresponding aromatic amines.
Substitution: Various substituted azo compounds depending on the reagents used.
科学的研究の応用
Chemistry
Azo compounds are extensively studied for their electronic properties and are used as chromophores in dye chemistry.
Biology
In biological research, azo compounds are used as probes to study enzyme activities and as markers in histological studies.
Medicine
Some azo compounds have been investigated for their potential use in pharmaceuticals, particularly as prodrugs that release active amines upon reduction in the body.
Industry
Azo compounds are widely used in the textile industry for dyeing fabrics, in the food industry as colorants, and in the production of colored plastics and rubbers.
作用機序
The mechanism of action of azo compounds often involves the interaction of the azo group with various molecular targets. In biological systems, the reduction of the azo bond to release aromatic amines is a key step. This reduction can be catalyzed by enzymes such as azoreductases.
類似化合物との比較
Similar Compounds
Methyl Orange: A well-known azo dye used as a pH indicator.
Congo Red: Another azo dye used in histology for staining tissues.
Disperse Orange: Used in dyeing synthetic fibers.
Uniqueness
4-Amino-3-((2,5-disulphophenyl)azo)-5-hydroxy-6-((3-phosphonophenyl)azo)naphthalene-2,7-disulphonic acid is unique due to its complex structure, which includes multiple azo groups and various functional groups such as sulfonic acid and phosphonic acid. This complexity may impart unique properties such as enhanced solubility, specific binding interactions, and distinct electronic characteristics.
特性
CAS番号 |
61482-25-5 |
|---|---|
分子式 |
C22H18N5O16PS4 |
分子量 |
767.6 g/mol |
IUPAC名 |
4-amino-3-[(2,5-disulfophenyl)diazenyl]-5-hydroxy-6-[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C22H18N5O16PS4/c23-19-18-10(7-17(48(41,42)43)21(22(18)28)27-24-11-2-1-3-12(8-11)44(29,30)31)6-16(47(38,39)40)20(19)26-25-14-9-13(45(32,33)34)4-5-15(14)46(35,36)37/h1-9,28H,23H2,(H2,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43) |
InChIキー |
VMAVMCCIGIKEFY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)S(=O)(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


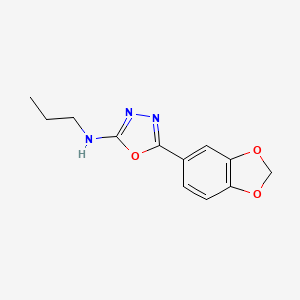
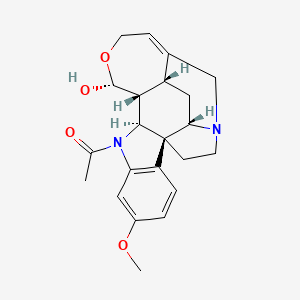
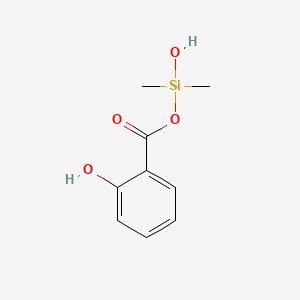
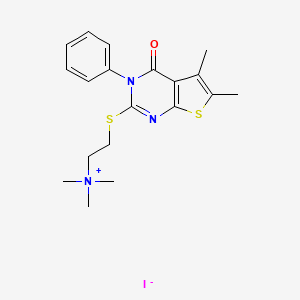
![1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-3H-indolium 2-(lactoyloxy)propionate](/img/structure/B12700893.png)
![1,2-bis(ethenyl)benzene;4-[(E)-2-[(E)-2-but-3-enoxyethenoxy]ethenoxy]but-1-ene;methyl prop-2-enoate](/img/structure/B12700894.png)
